![molecular formula C17H21NO2 B7512364 cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a member of the pyridine family and is known for its unique structure and properties. In
Mechanism of Action
The mechanism of action of cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. This results in an increase in the levels of these neurotransmitters, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and alleviate symptoms of neurological disorders. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone in lab experiments include its potent inhibitory activity against enzymes, its unique structure, and its potential applications in medicinal chemistry. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method and the need for further studies to determine its safety and efficacy in humans.
Future Directions
The future directions for the study of cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone include the optimization of the synthesis method to improve the yield, the study of its safety and efficacy in humans, the exploration of its potential applications in the treatment of various neurological disorders, and the investigation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound has been shown to have potent inhibitory activity against a range of enzymes, which can improve cognitive function and alleviate symptoms of neurological disorders. However, further studies are needed to determine its safety and efficacy in humans, and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone involves the reaction of cyclobutanone, 4-methoxybenzaldehyde, ammonium acetate, and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of this synthesis method is around 50%.
Scientific Research Applications
Cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have potent inhibitory activity against a range of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are known to be implicated in several diseases, including Alzheimer's, Parkinson's, and depression.
properties
IUPAC Name |
cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-7-5-13(6-8-16)14-9-11-18(12-10-14)17(19)15-3-2-4-15/h5-9,15H,2-4,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCOYTLNTJCYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.